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For Researchers, Scientists, and Drug Development Professionals

Introduction
The H74 monoclonal antibody targets human B7-H4 (also known as B7-S1, B7x, or VTCN1), a

transmembrane protein that acts as a negative regulator of the T-cell mediated immune

response.[1][2] Overexpression of B7-H4 has been documented in a variety of human cancers,

including breast, ovarian, endometrial, lung, and renal cell carcinoma, making it a compelling

target for cancer immunotherapy and the development of antibody-drug conjugates (ADCs).[3]

[4] The H74 antibody serves as a critical tool for identifying cancer cell lines that express B7-

H4, facilitating drug development, biomarker discovery, and mechanism-of-action studies.

These application notes provide detailed protocols for utilizing the H74 antibody in the

screening of cancer cell lines by flow cytometry, immunohistochemistry (IHC), and western

blotting.
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The following tables summarize representative quantitative data for B7-H4 expression across a

panel of human cancer cell lines. This data is illustrative and based on published findings for

B7-H4 expression; specific values obtained with the H74 antibody may vary depending on

experimental conditions.

Table 1: Flow Cytometry Analysis of B7-H4 Expression

Cell Line Cancer Type
B7-H4
Expression
Level

Mean
Fluorescence
Intensity (MFI)
-
Representative

Percent
Positive Cells
(%) -
Representative

SK-BR-3 Breast Cancer High 850 >90

MDA-MB-468 Breast Cancer High 780 >90

OVCAR-3 Ovarian Cancer Moderate 450 60-80

A549 Lung Cancer Moderate to Low 250 30-50

DU145 Prostate Cancer Moderate 550 70-85

U937
Histiocytic

Lymphoma
High

>95% binding

efficiency with

anti-B7-H4 mAb

>95

THP-1
Acute Monocytic

Leukemia
High

~88% binding

efficiency with

anti-B7-H4 mAb

~88

HL-60

Acute

Promyelocytic

Leukemia

Moderate

~72% binding

efficiency with

anti-B7-H4 mAb

~72

NCI-H460 Lung Cancer Low 150 <20

MCF7 Breast Cancer Low/Negative <100 <10

Table 2: Immunohistochemistry (IHC) Staining of B7-H4 in Cancer Cell Line Xenografts
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Cell Line Cancer Type
Staining
Intensity (0-3+)

Percentage of
Positive Cells
(%)

H-Score
(Intensity x %
Positive)

SK-BR-3 Breast Cancer 3+ (Strong) >90 270-300

OVCAR-3 Ovarian Cancer 2+ (Moderate) 75 150-200

A549 Lung Cancer 1+ (Weak) 40 40-80

DU145 Prostate Cancer 2+ (Moderate) 80 160-220

NCI-H460 Lung Cancer 1+ (Weak) 20 20-40

MCF7 Breast Cancer 0 (Negative) <5 <5

Table 3: Western Blot Analysis of B7-H4 Expression

Cell Line Cancer Type
Relative B7-H4 Band
Intensity (Normalized to
Loading Control)

SK-BR-3 Breast Cancer +++

MDA-MB-468 Breast Cancer +++

OVCAR-3 Ovarian Cancer ++

A549 Lung Cancer +

DU145 Prostate Cancer ++

NCI-H460 Lung Cancer +

MCF7 Breast Cancer -

(+++ High, ++ Moderate, + Low, - Not Detected)

Signaling Pathways Involving B7-H4
B7-H4 is known to suppress T-cell activation and cytokine production. In cancer cells, its

expression can be regulated by pathways such as PI3K/Akt/mTOR and IL-6/JAK/STAT3,
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contributing to tumor growth and immune evasion.
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B7-H4 signaling pathway in cancer.

Experimental Protocols
Experimental Workflow for Cancer Cell Line Screening
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Workflow for H74 antibody screening.

Protocol 1: Flow Cytometry
This protocol is for the analysis of B7-H4 expression on the surface of cancer cell lines.

Materials:

H74 Monoclonal Antibody (e.g., PE conjugate)

Isotype Control Antibody (e.g., Mouse IgG1 kappa PE)

FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

Cancer cell lines of interest

Flow cytometer

Procedure:

Cell Preparation:
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Culture cancer cell lines to 70-80% confluency.

For adherent cells, detach using a gentle cell dissociation reagent (e.g., TrypLE).

Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

Resuspend the cell pellet in cold FACS buffer and perform a cell count. Adjust the cell

concentration to 1 x 10^6 cells/mL.

Staining:

Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.

Add the H74 antibody at a pre-titrated optimal concentration (a starting concentration of

0.25 µg per test is recommended).[2] For conjugated antibodies, use the manufacturer's

recommended volume (e.g., 5 µL per test).

In a separate tube, add the corresponding isotype control antibody at the same

concentration as the primary antibody.

Incubate the tubes for 30 minutes at 4°C in the dark.

Washing:

Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.

Decant the supernatant.

Repeat the wash step twice.

Data Acquisition:

Resuspend the cell pellet in 300-500 µL of FACS buffer.

Acquire data on a flow cytometer, collecting a minimum of 10,000 events for each sample.

Analyze the data using appropriate software, gating on the live cell population and

comparing the fluorescence intensity of cells stained with the H74 antibody to the isotype

control.
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Protocol 2: Immunohistochemistry (IHC) on Paraffin-
Embedded Cell Blocks
This protocol is for the detection of B7-H4 in formalin-fixed, paraffin-embedded (FFPE) cancer

cell line pellets.

Materials:

H74 Monoclonal Antibody

Biotinylated secondary antibody (anti-mouse IgG)

Streptavidin-HRP conjugate

DAB substrate kit

Hematoxylin counterstain

Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)

Xylene, Ethanol series (100%, 95%, 70%)

PBS or TBS wash buffer

Procedure:

Cell Block Preparation:

Harvest a large number of cells (e.g., 10-20 million) and wash with PBS.

Fix the cell pellet in 10% neutral buffered formalin for 24 hours.

Process the fixed pellet through an ethanol series and xylene, and embed in paraffin wax

to create a cell block.

Cut 4-5 µm sections from the cell block and mount on positively charged slides.

Deparaffinization and Rehydration:
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Bake slides at 60°C for 1 hour.

Immerse slides in two changes of xylene for 5 minutes each.

Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each,

followed by a final wash in distilled water.

Antigen Retrieval:

Immerse slides in antigen retrieval solution and heat in a pressure cooker or water bath at

95-100°C for 20-30 minutes.

Allow slides to cool to room temperature.

Staining:

Wash slides with PBS.

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10

minutes.

Wash with PBS.

Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30

minutes.

Incubate with the H74 primary antibody (diluted in antibody diluent) overnight at 4°C in a

humidified chamber. The optimal dilution should be determined empirically.

Wash slides with PBS.

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

Wash with PBS.

Incubate with streptavidin-HRP for 30 minutes at room temperature.

Wash with PBS.
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Detection and Counterstaining:

Apply DAB substrate and incubate until the desired brown color develops (typically 1-5

minutes).

Rinse with distilled water.

Counterstain with hematoxylin for 1-2 minutes.

"Blue" the sections in running tap water.

Dehydration and Mounting:

Dehydrate the sections through a graded ethanol series and xylene.

Mount with a permanent mounting medium and coverslip.

Examine under a light microscope.

Protocol 3: Western Blotting
This protocol is for the detection of B7-H4 protein in whole-cell lysates from cancer cell lines.

Materials:

H74 Monoclonal Antibody

HRP-conjugated anti-mouse IgG secondary antibody

RIPA or similar lysis buffer with protease inhibitors

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
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TBST (Tris-Buffered Saline with 0.1% Tween-20)

Enhanced chemiluminescence (ECL) substrate

Procedure:

Lysate Preparation:

Culture cells to 80-90% confluency.

Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

Scrape the cells and transfer the lysate to a microfuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (protein lysate) to a new tube.

Determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE and Transfer:

Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.

Load samples onto an SDS-PAGE gel and run the electrophoresis until the dye front

reaches the bottom.

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature with gentle

agitation.

Incubate the membrane with the H74 primary antibody (diluted in blocking buffer)

overnight at 4°C with gentle agitation. The optimal dilution should be determined

empirically.

Wash the membrane three times for 10 minutes each with TBST.
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Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

Capture the chemiluminescent signal using an imaging system or X-ray film. The expected

molecular weight for B7-H4 is approximately 50-80 kDa (glycosylated) and ~28 kDa for the

protein core.[5]

Conclusion
The H74 antibody is a versatile and specific tool for the detection and characterization of B7-H4

expression in cancer cell lines. The protocols provided herein offer a starting point for

researchers to screen for B7-H4 positive cell lines, which can be invaluable for the

development of novel cancer immunotherapies. Optimal results will be achieved through

careful titration of the antibody and adherence to standardized laboratory procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: H74 Antibody for Cancer Cell Line
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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